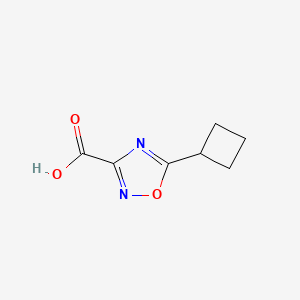

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c10-7(11)5-8-6(12-9-5)4-2-1-3-4/h4H,1-3H2,(H,10,11) |

InChI Key |

BKJSCOWBUJWXBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid can be achieved through several methods. One common method involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, enabling structural modifications for pharmaceutical applications.

Key Reactions:

-

Esterification: Reacts with alcohols (e.g., ethanol, methanol) under acidic catalysis (e.g., H₂SO₄) to yield corresponding esters.

Example: -

Amidation: Reacts with primary or secondary amines (e.g., methylamine, aniline) to form amides via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

Example:

Decarboxylation

Thermal or photolytic decarboxylation eliminates the carboxylic acid group, forming 5-cyclobutyl-1,2,4-oxadiazole. This reaction is critical for simplifying the heterocyclic scaffold while retaining bioactivity.

Conditions:

-

Thermal: Heating at 150–200°C under inert atmosphere.

-

Photolytic: UV irradiation in polar aprotic solvents (e.g., DMF).

Product:

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position under basic conditions.

Example Reaction with Grignard Reagents:

Conditions:

-

Solvent: Tetrahydrofuran (THF) at 0–5°C.

-

Reagents: Alkyl/aryl Grignard reagents (RMgX).

Oxidation and Reduction

The oxadiazole ring is stable under mild redox conditions but undergoes transformations with strong agents.

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles, forming fused heterocycles.

Example with Acetonitrile:

Conditions:

Hydrolysis

Controlled hydrolysis of the oxadiazole ring occurs under strongly acidic or basic conditions, yielding open-chain intermediates.

Acidic Hydrolysis:

Conditions:

-

Concentrated HCl at reflux (110°C).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid, exhibit significant anticancer properties. For instance, a study by Mironov et al. demonstrated that certain substituted 1,2,4-oxadiazole derivatives showed greater cytotoxic activity than doxorubicin against various cancer cell lines such as CEM-13 and U-937 . The introduction of the cyclobutyl group enhances the biological activity of these compounds due to improved interaction with biological targets.

Neuroprotective Effects

Oxadiazoles are also recognized for their neuroprotective properties. They serve as potential candidates for treating neurodegenerative diseases due to their ability to inhibit oxidative stress and inflammation in neuronal cells . The structure of this compound may facilitate these effects through modulation of signaling pathways involved in neuroprotection.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of amidoximes with carboxylic acids or their derivatives. This method allows for the introduction of various substituents that can enhance the pharmacological profile of the resulting compounds .

| Synthesis Method | Starting Materials | Outcome |

|---|---|---|

| Amidoxime Reaction | Amidoxime + Acid | This compound |

| Cyclization | N-Protected Amines | Various substituted oxadiazoles |

Biological Studies

Various studies have evaluated the biological activity of 5-cyclobutyl-1,2,4-oxadiazole derivatives:

- Cytotoxicity Assays : Compounds derived from this oxadiazole framework have been tested against multiple cancer cell lines (e.g., MCF-7 and A549). Results indicate varying degrees of cytotoxicity compared to standard treatments like doxorubicin .

- Mechanism of Action : Flow cytometry studies suggest that these compounds induce apoptosis in cancer cells through a dose-dependent mechanism. This highlights their potential as therapeutic agents in oncology .

Pharmaceutical Formulations

This compound has been explored in pharmaceutical formulations aimed at enhancing drug delivery systems. Its incorporation into formulations can improve bioavailability and therapeutic efficacy due to its favorable physicochemical properties .

Case Study 1: Anticancer Activity

A study evaluated a series of substituted 1,2,4-oxadiazoles for their anticancer effects against various cell lines. The results showed that compounds containing the cyclobutyl group exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, compounds derived from 5-cyclobutyl-1,2,4-oxadiazole demonstrated IC50 values significantly lower than those of traditional chemotherapeutics .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, derivatives of 5-cyclobutyl-1,2,4-oxadiazole were tested for their protective effects on neuronal cells. The results indicated a marked reduction in cell death and inflammatory markers when treated with these compounds compared to controls .

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical and physiological processes. The compound’s biological activities are attributed to its ability to interfere with specific molecular pathways, such as bacterial virulence and quorum sensing .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 1,2,4-Oxadiazole Derivatives

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Cyclobutyl vs.

- Carboxylic Acid vs. Ester : The carboxylic acid group (as in the target compound) improves hydrogen-bonding capacity, critical for enzyme inhibition, whereas ester derivatives (e.g., ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate, CAS 1380300-65-1) are often synthetic precursors requiring hydrolysis for activation .

- Methyl vs. Aryl Substituents : Methyl groups enhance solubility but reduce lipophilicity, whereas aryl groups (e.g., 4-fluorophenyl) improve membrane permeability and target affinity .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity:

- The cyclobutyl group confers moderate lipophilicity (logP ≈ 1.2), balancing membrane permeability and aqueous solubility. Methyl-substituted analogs exhibit higher solubility but lower bioavailability .

- Aryl-substituted derivatives (e.g., 5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) show increased logP (>2.5), favoring CNS penetration but risking toxicity .

Biological Activity

5-Cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and cytotoxic effects based on various research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an oxadiazole ring with a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity by influencing molecular interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : A study highlighted that oxadiazole derivatives demonstrate broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds can range from 0.48 µg/mL to 1000 µg/mL depending on the specific bacterial strain tested .

-

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Compound A Staphylococcus epidermidis 0.48 0.48 Compound B Escherichia coli 31.25 62.5 Compound C Bacillus subtilis 15.62 31.25

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is noteworthy. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways:

- Cyclooxygenase Inhibition : In vitro studies demonstrated that certain oxadiazole derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The anticancer activity of oxadiazole derivatives has been explored in various studies:

- Cytotoxicity Against Cancer Cell Lines : Compounds derived from the oxadiazole scaffold have shown promising results in inhibiting the proliferation of cancer cell lines. For example, certain derivatives were found to significantly reduce cell viability in human cancer cells at concentrations ranging from 10 µM to 100 µM .

-

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound Cell Line IC50 (µM) Compound D HeLa (cervical) 15 Compound E MCF7 (breast) 20 Compound F A549 (lung) 25

The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels in cells, providing protective effects against oxidative stress .

- Cell Cycle Arrest : Certain oxadiazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis and reduced tumor growth .

Case Studies and Research Findings

Several case studies have documented the efficacy of oxadiazole derivatives:

- A study by Dhumal et al. (2016) reported that specific oxadiazole compounds demonstrated strong antitubercular activity against Mycobacterium tuberculosis strains, indicating their potential use in treating infectious diseases .

- Another research effort highlighted that modifications in the substituents on the oxadiazole ring could enhance both antibacterial and anticancer activities, emphasizing structure-activity relationships (SAR) as a critical aspect of drug design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, cyclobutane carboxylic acid derivatives can react with amidoximes under acidic or thermal conditions to form the oxadiazole ring. Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical. Similar protocols for 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid (C₆H₈N₂O₃) have utilized dichloromethane as a solvent and trifluoroacetic acid as a catalyst .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : While specific data for this compound is limited, analogous oxadiazole-carboxylic acids (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) recommend storage in airtight containers under dry, inert conditions to prevent hydrolysis or oxidation. Avoid exposure to moisture, direct sunlight, and static electricity. Use PPE (gloves, lab coat) and ensure proper ventilation during handling .

Q. What analytical techniques are effective for characterizing purity and structure?

- Methodological Answer :

- HPLC-UV : To assess purity (>95% threshold).

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclobutyl moiety and oxadiazole ring structure (e.g., cyclobutyl protons appear as complex multiplets in ¹H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₈N₂O₃ in related compounds has a molecular weight of 156.14 g/mol) .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence electronic properties compared to other cycloalkyl groups?

- Methodological Answer : Cyclobutyl introduces ring strain, increasing reactivity. Computational studies (DFT) can compare charge distribution and frontier molecular orbitals (HOMO/LUMO) with cyclohexyl or cyclopentyl analogs. NIST data on cyclobutylcarboxylic acid highlights reduced bond angles (88° for C-C-C in cyclobutane), enhancing electrophilicity at the carboxylic acid group .

Q. What computational strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, PubChem’s InChI-derived structural data (e.g., InChI=1S/C16H13ClN2O3/...) enables molecular modeling software (Gaussian, ORCA) to predict shifts and assign ambiguous signals .

Q. How can synthetic yields be optimized under varying reaction conditions?

- Methodological Answer : Design a factorial experiment to test variables:

- Temperature : Elevated temperatures (80–100°C) may accelerate cyclization but risk decomposition.

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄).

- Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

Statistical tools (ANOVA) can identify significant factors .

Q. What strategies validate the compound’s stability in biological assays?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.

- Thermal Stability : Heat at 40°C for 48 hours and compare HPLC profiles.

Reference protocols for 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid suggest hydrolytic susceptibility at the oxadiazole ring under basic conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

Validate Assay Conditions : Ensure consistent cell lines, concentrations, and controls.

Structural Confirmation : Re-characterize the compound to rule out batch-dependent impurities (e.g., residual solvents).

Meta-Analysis : Compare data with structurally similar compounds (e.g., 5-methyl-1,2,4-oxadiazole derivatives) to identify substituent-dependent trends .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.